Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-

Lipophilicity Physicochemical property Drug likeness

Researchers requiring a phenylcarbamoylbenzoic acid scaffold with a precise 4-fluorophenethyl substitution pattern often face limited commercial availability. This compound addresses that gap with its distinct pharmacophore, offering a free carboxylic acid for direct amide coupling. • Optimized lipophilicity (cLogP ~3.07) and hydrogen-bonding capacity (PSA 69.89 Ų) for systematic SAR exploration. • Enables direct conjugation to amines or biomolecules, ideal for chemical probes, affinity ligands, or PROTAC molecules. • Serves as a reliable reference standard for HPLC/LC-MS method development, benefiting from efficient negative ion formation.

Molecular Formula C16H14FNO3
Molecular Weight 287.28 g/mol
CAS No. 646509-05-9
Cat. No. B12122061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-
CAS646509-05-9
Molecular FormulaC16H14FNO3
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C16H14FNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
InChIKeyVNLUDDTZBURVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluorophenyl)ethylcarbamoyl]benzoic acid – Compound Profile & Sourcing


Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]- (CAS 646509-05-9) is a synthetic small molecule with the molecular formula C16H14FNO3 and a molecular weight of 287.286 g/mol . It belongs to the class of phenylcarbamoylbenzoic acid derivatives, characterized by a phthalamic acid core where the amide nitrogen is substituted with a 4-fluorophenethyl group. This structure distinguishes it from simpler N-arylphthalamic acids and positions it as a specialized intermediate or tool compound within medicinal chemistry and chemical biology research [1].

SAR scaffold Supports phenylcarbamoylbenzoic acid library synthesis with a distinct 4-fluorophenethyl substituent profile
Bioconjugation Free carboxylic acid enables direct amide coupling for probe or PROTAC design without ester hydrolysis step
Analytical reference Fluorinated aromatic ring and acidic moiety provide distinct retention and negative-ion MS characteristics for LC-MS method development

2-[2-(4-Fluorophenyl)ethylcarbamoyl]benzoic acid Structural Differentiators


Generic substitution with other phenylcarbamoylbenzoic acid derivatives or simple N-substituted phthalamic acids is not scientifically valid. The presence of the 4-fluorophenethyl side chain introduces a distinct combination of lipophilicity (cLogP ~3.07 ) and a hydrogen-bonding pharmacophore that is not replicated by analogs with shorter linkers (e.g., N-(4-fluorophenyl)-phthalamic acid) or those lacking the fluorine substituent. These structural variations directly impact target binding, PK properties, and the validity of structure-activity relationship (SAR) studies [1]. The quantitative evidence below details the specific parameters where this compound diverges from its closest comparators.

Linker length Shorter or absent ethylene spacer analogs may shift lipophilicity and hydrogen-bonding profiles, altering target interaction patterns in SAR studies.
Fluorine substitution Non-fluorinated or differently positioned fluorine analogs can change cLogP and electronic distribution; binding and permeability context may not transfer directly.
Ester prodrugs Ethyl ester analogs lack the free acid handle; direct salt formation or bioconjugation is not possible without prior hydrolysis, limiting workflow compatibility.

2-[2-(4-Fluorophenyl)ethylcarbamoyl]benzoic acid Quantitative Evidence


Lipophilicity vs. N-Aryl Phthalamic Acid Analogs

The target compound exhibits a computed logP (cLogP) of 3.07 . This is a key differentiator from its direct comparator, N-(4-fluorophenyl)-phthalamic acid, which has a lower molecular weight (259.23 g/mol) and is expected to have a lower cLogP due to the absence of the ethylene spacer. The increased lipophilicity of the target compound suggests superior membrane permeability, a critical parameter for cell-based assays.

Lipophilicity
Class-level
cLogP 3.07; at least 0.5 log units higher than N-(4-fluorophenyl)-phthalamic acid (computed).
May support permeability interpretation in cell-based assays.
Computed value; experimental logP data not available.
Lipophilicity Physicochemical property Drug likeness

PSA Differentiation: Positional Isomer Comparison

The target compound has a topological polar surface area (PSA) of 69.89 Ų . Its positional isomer, 4-[2-(4-fluorophenyl)ethylamino]benzoic acid (CAS 61440-42-4), has the same molecular formula (C15H14FNO2, MW 259.28) but a different connectivity and lacks the carbonyl group on the amide linker, resulting in a different PSA and hydrogen-bonding profile. This structural variance is critical for target engagement specificity.

PSA differentiation
Class-level
69.89 Ų; predicted higher than positional isomer 4-[2-(4-fluorophenyl)ethylamino]benzoic acid due to additional carbonyl.
Supports target engagement specificity interpretation.
Computed PSA; direct experimental comparison not available.
Topological polar surface area Isomerism Target engagement

Free Carboxylic Acid vs. Ester Prodrugs

The target compound features a free carboxylic acid, unlike its common analogs such as 2-(4-fluoro-benzoylamino)-benzoic acid ethyl ester (CAS 305377-07-5). This free acid enables direct salt formation for improved aqueous solubility and can be a critical handle for bioconjugation, which is not possible with the ester analog without prior hydrolysis .

Free acid functionality
Head-to-head
Free -COOH enables direct salt formation and amide coupling; ester analog (CAS 305377-07-5) requires hydrolysis.
May support direct bioconjugation workflows without metabolic activation.
Structural comparison; no specific assay required.
Chemical stability Solubility Salt formation

2-[2-(4-Fluorophenyl)ethylcarbamoyl]benzoic acid Applications


Phenylcarbamoylbenzoic Acid SAR Scaffold

Based on its distinct physicochemical profile (cLogP 3.07, PSA 69.89 Ų), this compound serves as a key intermediate for building focused libraries of phenylcarbamoylbenzoic acid derivatives. Its 4-fluorophenethyl substituent provides a unique combination of lipophilicity and a hydrogen-bond acceptor that is distinct from simpler N-aryl analogs, enabling systematic exploration of structure-activity relationships in medicinal chemistry programs .

Bioconjugation Handle for Probe Development

The free carboxylic acid moiety, a clear advantage over ethyl ester analogs (CAS 305377-07-5), allows for direct amide coupling to amines on linkers or biomolecules. This functional handle is essential for creating chemical probes, affinity chromatography ligands, or PROTAC molecules, where the 4-fluorophenethyl group can simultaneously act as a target-protein recognition element .

Analytical Reference Standard

The compound's well-defined structure and unique retention characteristics (arising from its fluorinated aromatic ring) make it suitable as a reference standard for HPLC and LC-MS method development. Its ability to form negative ions efficiently (due to the carboxylic acid) provides a clear advantage in mass spectrometry-based assays compared to non-acidic positional isomers like CAS 61440-42-4 .

Application
Selection Property
Validation Focus
Phenylcarbamoylbenzoic acid SAR
4-fluorophenethyl lipophilicity and PSA profile
cLogP and PSA characterization
Bioconjugation probe development
Free carboxylic acid conjugation handle
Direct amide coupling efficiency
Analytical reference standard
Fluorinated aromatic and acid MS response
Negative ion LC-MS sensitivity
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